molecular formula C18H18N2O5 B2683489 methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methylphenyl)-4H-pyran-3-carboxylate CAS No. 547769-52-8

methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methylphenyl)-4H-pyran-3-carboxylate

Cat. No.: B2683489
CAS No.: 547769-52-8
M. Wt: 342.351
InChI Key: PXNODKJWWYCJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methylphenyl)-4H-pyran-3-carboxylate is a functionalized 4H-pyran derivative characterized by:

  • Position 2: A 2-methoxy-2-oxoethyl group, introducing ester functionality.
  • Position 4: A 4-methylphenyl substituent, providing steric bulk and aromaticity.
  • This compound is synthesized via multicomponent reactions (MCRs) involving aldehydes, malononitrile, and β-keto esters, often catalyzed by bases or ionic liquids . Its structural complexity makes it a candidate for pharmaceutical and catalytic applications.

Properties

IUPAC Name

methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methylphenyl)-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-10-4-6-11(7-5-10)15-12(9-19)17(20)25-13(8-14(21)23-2)16(15)18(22)24-3/h4-7,15H,8,20H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNODKJWWYCJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(OC(=C2C(=O)OC)CC(=O)OC)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methylphenyl)-4H-pyran-3-carboxylate is a compound belonging to the pyran family, known for its diverse biological activities. This article examines its biological activity, focusing on its antibacterial, antioxidant, and cytotoxic properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₉H₁₈N₂O₃
  • Molecular Weight : 318.36 g/mol

The presence of functional groups such as amino, cyano, and methoxy contributes to its biological activity.

1. Antibacterial Activity

Recent studies have evaluated various derivatives of the 4H-pyran scaffold for their antibacterial properties. Methyl 6-amino-5-cyano derivatives have shown significant efficacy against Gram-positive bacteria. For instance, compounds derived from this scaffold demonstrated lower IC50 values compared to standard antibiotics like ampicillin, indicating strong antibacterial potential .

CompoundBacterial StrainIC50 (µM)
4gStaphylococcus aureus30.5
4jStreptococcus pneumoniae25.0

These compounds inhibited bacterial growth effectively, suggesting their potential as lead compounds in antibiotic development.

2. Antioxidant Activity

The antioxidant capacity of methyl 6-amino-5-cyano derivatives has been assessed through DPPH scavenging assays. The results indicated that these compounds possess strong radical scavenging abilities, with some derivatives outperforming traditional antioxidants like butylated hydroxytoluene (BHT).

CompoundEC50 (mM)Comparison with BHT
4g0.072More effective
4j0.074Comparable

These findings highlight the potential of these compounds in mitigating oxidative stress-related diseases .

3. Cytotoxic Activity

Cytotoxicity studies against HCT-116 colorectal cancer cells have demonstrated that certain derivatives of methyl 6-amino-5-cyano exhibit significant anticancer properties. For example, compounds showed IC50 values indicating effective inhibition of cell proliferation.

CompoundIC50 (µM)Mechanism of Action
4d75.1CDK2 inhibition and apoptosis induction
4k85.88Caspase activation

The mechanism involves the inhibition of cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and subsequent apoptosis .

Study on Anticancer Properties

In a study focusing on the anticancer effects of methyl 6-amino-5-cyano derivatives, researchers conducted molecular docking simulations revealing that these compounds bind effectively to CDK2's ATP-binding site. This interaction was confirmed through kinase assays showing reduced CDK2 activity in treated cells . The study concluded that these derivatives could serve as promising candidates for further development in cancer therapeutics.

Antioxidant Mechanism Exploration

Another investigation explored the antioxidant mechanisms of these compounds through in vitro assays that measured their ability to scavenge free radicals. The study found that the methoxy group significantly enhanced the electron-donating ability of the molecule, improving its antioxidant capacity .

Comparison with Similar Compounds

Substituent Variations at Position 2

Compound Name Substituent at Position 2 Synthesis Method Key Properties Reference
Target Compound 2-(2-Methoxy-2-oxoethyl) MCRs in dioxane with triethylamine High polarity due to ester group; potential for hydrogen bonding
Ethyl 6-amino-5-cyano-2-methyl-4-(4-methylphenyl)-4H-pyran-3-carboxylate Methyl Ethanol, NH₄OH catalyst Lower steric hindrance; simpler crystallization
Ethyl 6-amino-5-cyano-2-(((3-cyano-6-methylpyridin-2-yl)sulfanyl)methyl)-4-(4-ethylphenyl)-4H-pyran-3-carboxylate Pyridinylsulfanylmethyl Not specified Enhanced bioactivity due to sulfur and pyridine moieties

Analysis :

  • The 2-methoxy-2-oxoethyl group in the target compound introduces a unique ester linkage, increasing hydrophilicity compared to methyl or pyridinylsulfanylmethyl substituents. This group may improve solubility in polar solvents, critical for pharmaceutical formulations .
  • Compounds with methyl groups at position 2 (e.g., ) exhibit simpler synthesis pathways but reduced electronic diversity.

Substituent Variations at Position 4

Compound Name Substituent at Position 4 Reaction Yield Applications Reference
Target Compound 4-Methylphenyl Not reported Potential antibacterial/antitumor activity
Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate 2-Chlorophenyl 75–93% Antifungal agents; intermediates for pyrazole derivatives
Ethyl 6-amino-4-isopropyl-5-cyano-2-methyl-4H-pyran-3-carboxylate Isopropyl 75% Hypotensive and antitumor activity

Analysis :

  • The 4-methylphenyl group in the target compound balances steric bulk and electronic effects, contrasting with halogenated aryl groups (e.g., 2-chlorophenyl in ), which enhance electrophilicity and bioactivity.
  • Aliphatic substituents (e.g., isopropyl in ) reduce aromatic interactions but improve metabolic stability.

Analysis :

  • The target compound’s synthesis in dioxane with triethylamine is slower compared to NH₄OH-catalyzed reactions in ethanol .
  • Ionic liquids offer superior efficiency (85–95% yield in minutes) but require optimization for complex substituents like 2-methoxy-2-oxoethyl .

Analysis :

  • The cyano and amino groups are conserved across analogues, enabling hydrogen bonding and interactions with biological targets.

Q & A

Q. What are the standard synthetic routes for methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methylphenyl)-4H-pyran-3-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via multi-component reactions (MCRs). A common approach involves the condensation of ethyl acetoacetate with α,β-unsaturated nitriles or aldehydes in the presence of a base (e.g., pyridine) or ionic liquids . Optimization includes:

  • Solvent selection : Ethanol or water (for green synthesis) to enhance yield and purity .
  • Catalyst screening : Pyridine or ionic liquids like [2-aminobenzoato][PF6] improve reaction rates and regioselectivity .
  • Temperature control : Reflux conditions (~3 hours) balance reaction completion and side-product formation .
    Yield improvements (e.g., 75% in ) are achieved via recrystallization from ethanol.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • IR spectroscopy : Identifies functional groups (e.g., νCN ~2183 cm⁻¹, νNH₂ ~3334–3398 cm⁻¹, νC=O ~1692 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substituent positions (e.g., δ 4.21 ppm for ethoxy protons, δ 166.62 ppm for carbonyl carbons) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.

Q. How is the compound’s purity assessed during synthesis?

Purity is verified via:

  • Melting point analysis : Sharp melting points (e.g., 118°C in ) indicate homogeneity.
  • Chromatography : TLC/HPLC with UV detection monitors byproducts.
  • Elemental analysis : Matches theoretical vs. experimental C/H/N ratios.

Advanced Research Questions

Q. How can computational methods predict reaction pathways for novel derivatives?

Quantum chemical calculations (e.g., DFT) model transition states and intermediates. ICReDD’s approach combines:

  • Reaction path searches : Identifies energetically favorable pathways .
  • Machine learning : Analyzes experimental datasets to predict optimal conditions (e.g., solvent, catalyst) .
    For example, computational screening of ionic liquids in reduced trial-and-error in catalyst selection.

Q. What strategies resolve contradictions in biological activity data across studies?

Contradictions (e.g., varying antimicrobial efficacy) are addressed via:

  • Dose-response assays : Quantify IC₅₀ values under standardized conditions.
  • Structural analogs : Compare substituent effects (e.g., 4-methylphenyl vs. chlorophenyl in ).
  • Synchrotron XRD : Resolves crystallographic ambiguities impacting bioactivity predictions .

Q. How are reaction mechanisms validated for multi-component syntheses?

Mechanistic studies employ:

  • Kinetic profiling : Monitors intermediate formation (e.g., enolate intermediates in ).
  • Isotopic labeling : Traces carbon/nitrogen flow using ¹³C/¹⁵N NMR.
  • Theoretical modeling : Confirms feasibility of proposed steps (e.g., hydrogen bonding networks in ’s crystal structure).

Q. What advanced techniques improve solubility and stability for in vivo studies?

  • Co-crystallization : Enhances bioavailability via co-formers (e.g., cyclodextrins).
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles reduces degradation .
  • pH-dependent prodrugs : Modify ester groups (e.g., methoxy to hydroxyl) for targeted release .

Q. How does X-ray crystallography inform structure-activity relationships (SAR)?

Single-crystal XRD (e.g., ) reveals:

  • Conformational flexibility : Torsion angles of the 4-methylphenyl group influence binding.
  • Hydrogen bonding : NH₂⋯O/N interactions (Table 1 in ) correlate with antibacterial activity.
  • Packing motifs : R₂²(12) pseudo-dimers () may enhance thermal stability.

Q. What green chemistry approaches reduce environmental impact in synthesis?

  • Water-based MCRs : Replace organic solvents (e.g., ’s four-component reaction in water).
  • Catalyst recycling : Ionic liquids in are reused ≥5 times without yield loss.
  • Waste minimization : Ethanol recrystallization () avoids hazardous byproducts.

Q. How are heterocyclic derivatives designed for targeted drug discovery?

  • Scaffold hopping : Replace the pyran core with pyrimidine or oxazole ().
  • Docking studies : Screen against enzyme active sites (e.g., cytochrome P450 in ).
  • ADMET profiling : Predict pharmacokinetics using QSAR models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.